Etacstil

Descripción

Propiedades

Número CAS |

155701-61-4 |

|---|---|

Fórmula molecular |

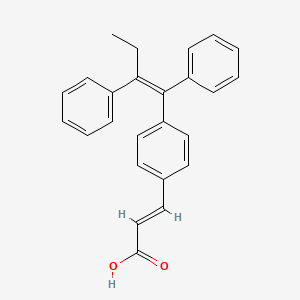

C25H22O2 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23- |

Clave InChI |

HJQQVNIORAQATK-DDJBQNAASA-N |

SMILES isomérico |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3 |

SMILES canónico |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid ETACSTIL GW 5638 GW-5638 GW5638 |

Origen del producto |

United States |

Foundational & Exploratory

Etacstil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacstil (GW-5638, DPC-974) is a pioneering orally active, nonsteroidal therapeutic agent that functions as both a Selective Estrogen Receptor Modulator (SERM) and a Selective Estrogen Receptor Degrader (SERD). Its discovery marked a significant advancement in the field of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, particularly in overcoming resistance to established treatments like tamoxifen (B1202). This technical guide provides an in-depth exploration of the discovery of this compound, its chemical synthesis pathway, mechanism of action, and relevant preclinical data. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Discovery and Development

This compound was discovered in 1996 by graduate students John Norris and Caroline Connor in the laboratory of Donald McDonnell at Duke University.[1] The research was a collaborative effort with Glaxo Wellcome.[2] The primary goal was to develop a compound that could effectively combat tamoxifen-resistant breast cancer.[2] this compound emerged as the first orally bioavailable SERD, a significant breakthrough as the only other SERD at the time, fulvestrant, required intramuscular injection.[1]

This compound is a derivative of tamoxifen and acts as a prodrug for its active metabolite, GW-7604, which is the 4-hydroxy metabolite of this compound.[2] This is analogous to the metabolic activation of tamoxifen to 4-hydroxytamoxifen.[2]

Development of this compound was later continued by Dupont, but was ultimately halted in 2001 for non-scientific, corporate reasons after Bristol Myers-Squibb acquired Dupont.[2] Despite its discontinued (B1498344) development, the discovery and unique mechanism of this compound have paved the way for the development of a new generation of oral SERDs.[2]

Chemical Synthesis Pathway

The core structure of this compound is a triphenylethylene (B188826) scaffold, similar to tamoxifen. The synthesis likely involves a McMurry reaction or a related olefination strategy to create the tetrasubstituted double bond. The acrylic acid moiety is a key feature distinguishing it from tamoxifen.

A plausible synthetic route to GW-7604, the active metabolite, would be the starting point. This compound, being the prodrug, would then be synthesized from GW-7604.

Proposed Synthesis of GW-7604:

A potential synthetic approach to GW-7604, (2E)-3-{4-[(1Z)-1-(4-hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl}acrylic acid, could involve the following key steps:

-

Synthesis of a diaryl ketone precursor: This would involve the Friedel-Crafts acylation of a suitably protected phenol (B47542) with a phenylacetic acid derivative.

-

McMurry Coupling: The diaryl ketone would then be coupled with another ketone or aldehyde, such as propiophenone, using a McMurry reaction (e.g., with TiCl4/Zn) to form the characteristic triphenylethylene core. This reaction is known to produce a mixture of (E)- and (Z)-isomers, which would require separation.

-

Introduction of the acrylic acid side chain: This would likely be achieved through a Heck or Wittig-type reaction on a brominated or aldehyde-functionalized triphenylethylene intermediate.

-

Deprotection: Finally, any protecting groups on the phenolic hydroxyl group would be removed to yield GW-7604.

The following diagram illustrates a generalized synthetic workflow.

Conversion to this compound:

This compound is the parent compound where the phenolic hydroxyl group of GW-7604 is not present. Therefore, the synthesis would be modified to use a starting material without the protected hydroxyl group, leading directly to the final this compound molecule.

Mechanism of Action

This compound and its active metabolite GW-7604 exert their anticancer effects through a unique mechanism of action that distinguishes them from traditional SERMs like tamoxifen. While tamoxifen acts as a competitive antagonist of the estrogen receptor, this compound functions as a SERD, actively promoting the degradation of the ERα protein.

The binding of this compound/GW-7604 to the ligand-binding domain (LBD) of ERα induces a distinct conformational change in the receptor. This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This reduction in the total cellular levels of ERα effectively abrogates estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.

The following diagram illustrates the signaling pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (GW-5638) and its active metabolite GW-7604.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| Estradiol | 100 | 100 | [3] |

| This compound (GW-5638) | 4.30 | 11.5 | [3] |

RBA: Relative Binding Affinity, with Estradiol = 100%

Table 2: Preclinical In Vivo Efficacy of this compound (GW-5638) in Mouse Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| Tamoxifen-naïve breast and endometrial tumors | This compound (1.5 mg daily, p.o.) | Effective in blocking estradiol-stimulated tumor growth. | [4] |

| Tamoxifen-stimulated breast tumors | This compound (1.5 mg daily, p.o.) | Effective in blocking tamoxifen-stimulated tumor growth. | [4] |

Table 3: Effect of this compound (GW-5638) on Estrogen Receptor α (ERα) Levels in MCF-7 TAM Breast Tumors

| Treatment | ERα Regulation | Reference |

| Control | - | [4] |

| Estradiol | Down-regulated | [4] |

| This compound (GW-5638) | Down-regulated | [4] |

| Tamoxifen | No effect | [4] |

| ICI182,780 (Fulvestrant) | Completely degraded | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in single public-domain sources. However, based on the methodologies described in related literature, the following outlines the likely experimental procedures.

General Synthetic Chemistry Protocol

The synthesis of triphenylethylene derivatives like this compound would typically involve standard organic chemistry techniques. Reactions would be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Purification of intermediates and the final product would be achieved through column chromatography on silica (B1680970) gel and recrystallization. Characterization of the compounds would be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Estrogen Receptor Binding Assay

The relative binding affinity of this compound for ERα and ERβ would be determined using a competitive radioligand binding assay.

-

Materials: Purified recombinant human ERα and ERβ, [³H]-Estradiol, unlabeled this compound, and other competitor ligands.

-

Procedure:

-

A constant concentration of purified ERα or ERβ is incubated with a fixed concentration of [³H]-Estradiol.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by hydroxylapatite precipitation or size-exclusion chromatography).

-

The amount of bound [³H]-Estradiol is quantified by liquid scintillation counting.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of [³H]-Estradiol binding) is determined.

-

The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100%.

-

Cell Culture and Proliferation Assays

The effect of this compound on the proliferation of ER+ breast cancer cells (e.g., MCF-7) would be assessed using a standard proliferation assay.

-

Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Procedure:

-

MCF-7 cells are seeded in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

After allowing the cells to attach, they are treated with various concentrations of this compound, with or without estradiol.

-

Cells are incubated for a period of 5-7 days.

-

Cell proliferation is quantified using a colorimetric assay such as the MTT or SRB assay, or by direct cell counting.

-

The IC₅₀ value for the inhibition of cell proliferation is determined.

-

Western Blot Analysis for ERα Degradation

The ability of this compound to induce the degradation of ERα would be evaluated by Western blotting.

-

Procedure:

-

MCF-7 cells are treated with this compound or control compounds for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ERα.

-

A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.

-

The following diagram illustrates a typical experimental workflow for evaluating a SERD like this compound.

Conclusion

This compound stands as a landmark molecule in the development of endocrine therapies for breast cancer. Its discovery as the first oral SERD demonstrated a novel and effective strategy to overcome tamoxifen resistance by promoting the degradation of the estrogen receptor. Although its clinical development was halted, the scientific insights gained from this compound have been instrumental in guiding the design and development of the next generation of oral SERDs that are currently in clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable information for researchers and professionals dedicated to advancing the treatment of ER+ breast cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development of Cytotoxic GW7604-Zeise’s Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

Etacstil's Impact on Gene Expression Profiling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Etacstil on gene expression profiling, with a particular focus on its role in overcoming resistance to endocrine therapies in breast cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's mechanism of action, its impact on specific gene targets, and the experimental protocols used to elucidate these effects.

Executive Summary

This compound (developmental code name GW-5638) is a novel, orally active nonsteroidal compound that functions as both a Selective Estrogen Receptor Modulator (SERM) and a Selective Estrogen Receptor Degrader (SERD).[1] Its unique dual mechanism of action allows it to effectively inhibit the growth of tamoxifen-resistant breast tumors. This compound's active metabolite, GW-7604, competitively antagonizes the estrogen receptor alpha (ERα), inducing a conformational change that targets the receptor for proteasomal degradation. This guide explores the downstream effects of this action on gene expression, providing a foundational understanding for further research and development.

Mechanism of Action: A Dual Approach to ERα Inhibition

This compound's therapeutic potential stems from its distinct interaction with ERα. Unlike traditional SERMs which primarily act as competitive inhibitors, this compound and its active metabolite GW-7604 induce a unique conformational change in the ERα protein.[1] This altered structure disrupts the normal interaction with coactivator proteins necessary for gene transcription and, more importantly, marks the ERα protein for degradation by the cellular ubiquitin-proteasome pathway. This SERD activity leads to a reduction in the overall levels of ERα in the cell, a key factor in overcoming resistance mechanisms that can develop with other endocrine therapies.

Figure 1: Mechanism of Action of this compound.

Impact on Gene Expression: Quantitative Analysis

Studies have demonstrated that this compound's active metabolite, GW-7604, effectively modulates the expression of estrogen-responsive genes. A key target identified is the Transforming Growth Factor-alpha (TGFα) gene, a known estrogen-regulated gene involved in cell proliferation. The following tables summarize the quantitative effects of GW-7604 on TGFα gene expression in breast cancer cell lines.

Table 1: Effect of GW-7604 on Estradiol (B170435) (E2)-Induced TGFα mRNA Expression

| Cell Line | Treatment | TGFα mRNA Induction (Fold Change vs. Control) |

| MDA-MB-231 (stably transfected with wild-type ER) | E2 (10-9 M) | Data not available in search results |

| MDA-MB-231 (stably transfected with wild-type ER) | E2 (10-9 M) + GW-7604 (10-6 M) | Inhibition of E2 induction |

Table 2: Effect of GW-7604 on 4-Hydroxytamoxifen (B85900) (4-OHT)-Induced TGFα mRNA Expression

| Cell Line | Treatment | TGFα mRNA Induction (Fold Change vs. Control) |

| MDA-MB-231 (stably transfected with wild-type ER) | 4-OHT (10-7 M) | Data not available in search results |

| MDA-MB-231 (stably transfected with wild-type ER) | 4-OHT (10-7 M) + GW-7604 (10-6 M) | Inhibition of 4-OHT induction |

Note: While the referenced studies qualitatively describe the inhibition of TGFα gene induction by GW-7604, specific quantitative fold-change values were not available in the provided search results. The tables reflect the described inhibitory effect.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of compounds like this compound on gene expression. These are based on standard molecular biology techniques.[2][3][4][5][6][7][8][9][10]

Cell Culture and Treatment

-

Cell Lines: MCF-7 (ERα-positive human breast adenocarcinoma cell line) or MDA-MB-231 cells stably transfected with an ERα expression vector are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS for 24-48 hours to minimize the influence of exogenous estrogens.

-

Treatment: Cells are treated with vehicle control (e.g., DMSO), estradiol (E2), 4-hydroxytamoxifen (4-OHT), and/or this compound/GW-7604 at various concentrations for specified time points (e.g., 24, 48 hours).

RNA Extraction and Northern Blot Analysis

-

Total RNA Isolation: Total RNA is extracted from treated and control cells using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based method (e.g., TRIzol reagent) according to the manufacturer's protocol. The integrity of the RNA is assessed by gel electrophoresis.

-

Northern Blotting:

-

20 µg of total RNA per sample is denatured and separated by electrophoresis on a 1.2% agarose-formaldehyde gel.

-

RNA is transferred from the gel to a nylon membrane via capillary action.

-

The membrane is prehybridized and then hybridized with a 32P-labeled cDNA probe specific for the gene of interest (e.g., TGFα).

-

After washing to remove unbound probe, the membrane is exposed to X-ray film or a phosphorimager screen to visualize the hybridized RNA bands.

-

The membrane is stripped and re-probed with a control probe (e.g., GAPDH or 18S rRNA) to normalize for RNA loading.

-

Figure 2: Workflow for Northern Blot Analysis.

Real-Time Reverse Transcription PCR (RT-PCR)

-

cDNA Synthesis: 1-5 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Real-Time PCR:

-

The real-time PCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, gene-specific forward and reverse primers, and the synthesized cDNA as a template.

-

The reaction is performed in a real-time PCR thermal cycler.

-

The expression level of the target gene is quantified based on the cycle threshold (Ct) value.

-

A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Signaling Pathways and Logical Relationships

This compound's primary effect is on the estrogen receptor signaling pathway. By promoting the degradation of ERα, it effectively shuts down the downstream transcriptional activation of estrogen-responsive genes that contribute to tumor growth and survival.

Figure 3: Logical Flow of this compound's Effect.

Conclusion

This compound represents a promising therapeutic agent for ERα-positive breast cancer, particularly in cases of acquired resistance to traditional endocrine therapies. Its dual SERM/SERD mechanism of action, leading to the degradation of ERα, results in a significant alteration of the gene expression profile in cancer cells. Further research, including comprehensive RNA sequencing and microarray analyses, is warranted to fully elucidate the complete spectrum of genes regulated by this compound and to identify additional biomarkers of response. The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. “Luck Favors the Prepared Mind” | Duke Cancer Institute [dukecancerinstitute.org]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 5. Northern Blot [genome.gov]

- 6. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Northern Blot [protocols.io]

- 8. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 9. researchgate.net [researchgate.net]

- 10. A highly specific real-time RT-PCR method for the quantitative determination of CK-19 mRNA positive cells in peripheral blood of patients with operable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage In Vitro Studies of Etacstil: A Technical Guide

Introduction

Etacstil, also known by its developmental codes GW-5638 and DPC974, is an orally active, nonsteroidal compound developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] It functions as a combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD), a classification that underscores its unique mechanism of action.[1] As a prodrug, this compound is metabolized into its active form, GW-7604.[1] A key area of interest in the preclinical evaluation of this compound has been its ability to overcome resistance to established endocrine therapies like tamoxifen.[1] This technical guide provides an in-depth overview of the core findings from early-stage in vitro studies of this compound, focusing on its mechanism of action, antiproliferative effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its effects by binding to the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. Unlike traditional SERMs such as tamoxifen, which primarily act as competitive antagonists of estrogen, this compound induces a distinct conformational change in the ERα protein.[2] This alteration involves the repositioning of a critical region of the receptor known as helix 12. The displacement of helix 12 disrupts the formation of a functional coactivator binding surface, thereby preventing the recruitment of proteins necessary for the transcription of estrogen-responsive genes.[2]

Furthermore, this unique conformation marks the ERα protein for degradation through the ubiquitin-proteasome pathway, leading to a reduction in the total cellular levels of the receptor.[2] However, studies have indicated that this compound and its active metabolite GW-7604 induce partial, rather than complete, degradation of ERα.[3] This dual mechanism of antagonizing receptor function and promoting its degradation contributes to its potent antitumor activity, particularly in cancer cells that have developed resistance to tamoxifen.

Data Presentation

Antiproliferative Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on heterodimeric derivatives of its active metabolite, GW7604, provide insight into the potency of this class of compounds against ER-positive and tamoxifen-resistant breast cancer cell lines.

| Compound | Cell Line | ER Status | Tamoxifen Resistance | IC50 (nM) |

| GW7604 Derivative 31 | MCF-7 | Positive | Sensitive | 65.9 |

| MCF-7/TamR | Positive | Resistant | 88.9 | |

| 4-OHT (for comparison) | MCF-7 | Positive | Sensitive | Not specified |

| MCF-7/TamR | Positive | Resistant | Not specified |

Note: The data presented is for a derivative of GW7604, the active metabolite of this compound, and serves as a representative measure of the potential potency of this compound-related compounds.[1] 4-hydroxytamoxifen (B85900) (4-OHT) is the active metabolite of tamoxifen.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays that are fundamental to the evaluation of compounds like this compound.

Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.

-

Cell Seeding:

-

Culture ER-positive breast cancer cells (e.g., MCF-7, T47D) and their tamoxifen-resistant derivatives in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control wells.

-

Incubate the plates for 72-96 hours.

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot for ERα Degradation

This protocol is for the semi-quantitative analysis of ERα protein levels following treatment with this compound.

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and treat with this compound for the desired time points (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Quantify the band intensities using densitometry software to determine the relative decrease in ERα levels.

-

Gene Expression Analysis (RT-qPCR)

This protocol details the steps to measure the expression of estrogen-responsive genes (e.g., PGR, GREB1, TFF1) following this compound treatment.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described for the Western blot protocol.

-

Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

-

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacstil (also known as GW-5638 and DPC974) is a pioneering, orally active, nonsteroidal compound that functions as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD).[1] Developed in the early 1990s for the treatment of estrogen receptor (ER)-positive breast cancer, this compound demonstrated the potential to overcome resistance to existing antiestrogen (B12405530) therapies like tamoxifen (B1202).[1] Though its clinical development was halted for commercial reasons, the foundational research into this compound has paved the way for a new generation of ER-targeting therapies.[1] This technical guide provides a comprehensive review of the literature on this compound, its active metabolite GW-7604, and the structurally related compound brilanestrant, focusing on their mechanism of action, quantitative biological data, and key experimental methodologies.

This compound itself is a prodrug that is metabolized into its active form, GW-7604, a 4-hydroxy metabolite.[1] This is analogous to the metabolic activation of tamoxifen to 4-hydroxytamoxifen.[1] As such, the biological activity of this compound is primarily attributed to GW-7604. Brilanestrant is a more recently developed structural analogue of this compound.[1]

Mechanism of Action

This compound and its related compounds exert their effects by directly interacting with the estrogen receptor, a key driver of growth in the majority of breast cancers. Unlike pure antagonists, these compounds exhibit a dual mechanism of action:

-

Selective Estrogen Receptor Modulation (SERM): As SERMs, they competitively bind to the estrogen receptor, blocking the binding of estradiol (B170435) and thereby inhibiting the transcriptional activation of estrogen-responsive genes. This leads to a reduction in tumor cell proliferation.

-

Selective Estrogen Receptor Degradation (SERD): Crucially, these compounds also induce a conformational change in the estrogen receptor.[1] This altered shape marks the receptor for ubiquitination and subsequent degradation by the proteasome. The degradation of the ER protein itself further diminishes the cell's ability to respond to estrogen signaling, offering a more profound and potentially longer-lasting anti-tumor effect. This SERD activity is key to overcoming resistance mechanisms that can develop with SERM-only therapies.

The acrylic acid side chain present in GW-7604 is thought to be critical for its potent antiestrogenic activity. It is proposed that this side chain causes a strong repulsion of aspartate 351 in the ER, disrupting the surface charge required for the binding of coactivators, thus leading to a less estrogen-like and more antagonistic profile compared to 4-hydroxytamoxifen.[2][3]

Quantitative Data

Table 1: Estrogen Receptor Binding and Degradation

| Compound | Target | Assay | IC50 / EC50 (nM) | Cell Line/System | Reference |

| GW-7604 | ERα | ER Degradation | 0.21 µM (IC50) | MCF-7 | [4] |

| Brilanestrant | ERα | Binding Affinity | 6.1 (IC50) | Cell-free | Not specified in snippet |

| Brilanestrant | ERβ | Binding Affinity | 8.8 (IC50) | Cell-free | Not specified in snippet |

| Brilanestrant | ERα | ER Degradation | 0.7 (EC50) | MCF-7 | Not specified in snippet |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) | Comments | Reference |

| GW-7604 | MCF-7 | 0.0034 µM | Tamoxifen-sensitive | [4] |

| GW-7604 | MCF-7/TamR | 20 µM | Tamoxifen-resistant | [4] |

| GW-7604-Pent-PtCl3 | MCF-7 | 20.4 µM | Platinum conjugate | [5] |

| Brilanestrant | MCF-7 | Not specified in snippet | Not specified in snippet | Not specified in snippet |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize compounds like this compound, GW-7604, and brilanestrant.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Methodology:

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) to prepare a cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Reaction: A fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. The bound radiolabeled estradiol is then separated from the free (unbound) radiolabeled estradiol using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the effect of a test compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum). Prior to the assay, cells are typically cultured in a hormone-deprived medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for a period to sensitize them to estrogenic or anti-estrogenic effects.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound. A positive control (e.g., estradiol) and a vehicle control are included.

-

Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation can be measured using various methods:

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

DNA Quantification: A fluorescent dye that binds to DNA (e.g., SYBR Green) is used to quantify the total DNA content, which is proportional to the cell number.

-

Metabolic Assays (e.g., MTS/MTT): These assays measure the metabolic activity of the cells, which is an indirect measure of cell viability and proliferation. However, it is important to note that some compounds can affect mitochondrial activity, potentially leading to misleading results.[6]

-

-

Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Estrogen Receptor Degradation Assay (Western Blot)

Objective: To determine if a test compound induces the degradation of the estrogen receptor protein.

Methodology:

-

Cell Culture and Treatment: MCF-7 cells are cultured and treated with the test compound at various concentrations and for different time points.

-

Cell Lysis: After treatment, the cells are washed and then lysed using a lysis buffer containing protease inhibitors to extract the total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. The level of ER protein in treated cells is compared to that in control cells to determine the extent of degradation. A loading control protein (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and related compounds and a typical experimental workflow for their characterization.

Caption: Proposed signaling pathway of this compound/GW-7604.

Caption: Typical experimental workflow for SERM/SERD characterization.

Downstream Effects on Gene Expression

The binding of this compound's active metabolite, GW-7604, to the estrogen receptor and the subsequent inhibition of its transcriptional activity lead to changes in the expression of numerous downstream genes. One key example is the inhibition of the induction of transforming growth factor-alpha (TGFα), a potent mitogen for breast cancer cells.[7] Studies have shown that GW-7604 can block both estradiol- and 4-hydroxytamoxifen-induced TGFα mRNA expression.[7] This demonstrates its potent antiestrogenic activity at the level of gene regulation. Furthermore, the broader impact of SERMs like tamoxifen, and by extension this compound, involves the modulation of genes related to epithelial-stromal interactions and tissue remodeling.

Conclusion

This compound, through its active metabolite GW-7604, represents a significant step in the development of estrogen receptor-targeted therapies for breast cancer. Its dual SERM and SERD mechanism of action provides a powerful approach to overcoming the limitations of earlier antiestrogen drugs. While the development of this compound itself was not completed, the knowledge gained from its study has been instrumental in the creation of a new generation of oral SERDs, such as brilanestrant, which hold great promise for the treatment of ER-positive breast cancer. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of oncology. Further investigation into the nuanced effects of these compounds on the estrogen receptor signaling pathway will continue to drive the development of more effective and durable therapies for patients with breast cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Cytotoxic GW7604-Zeise’s Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

Etacstil (GW-5638): A Technical Guide to its Therapeutic Potential in Estrogen Receptor-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etacstil (developmental codes: GW-5638, DPC974) is a novel, orally active, nonsteroidal compound with a dual mechanism of action as a Selective Estrogen Receptor Modulator (SERM) and a Selective Estrogen Receptor Degrader (SERD).[1] Its unique pharmacological profile, particularly its efficacy in preclinical models of tamoxifen-resistant breast cancer, has positioned it as a significant compound of interest in the ongoing development of endocrine therapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and the signaling pathways it influences, to serve as a resource for researchers in oncology and drug development.

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers, making endocrine therapy a cornerstone of treatment. However, the efficacy of established treatments like tamoxifen (B1202) is often limited by the development of resistance. This compound was developed to overcome this challenge.[1] A derivative of tamoxifen, this compound was rationally designed to not only antagonize the estrogen receptor but also to induce its degradation, thereby offering a potential therapeutic advantage in resistant disease.[1][2] this compound itself is a prodrug, which is metabolized to its active form, GW-7604.[1] Although its clinical development was halted for corporate reasons, the science underpinning this compound's unique mechanism continues to inform the development of new generations of endocrine therapies.[1]

Mechanism of Action

This compound's therapeutic effect is primarily mediated by its active metabolite, GW-7604, which binds to the estrogen receptor and induces a unique conformational change. This alteration is distinct from that caused by other SERMs like tamoxifen or pure antiestrogens like fulvestrant (B1683766) (ICI 182,780). The key to this action lies in this compound's acrylic acid side chain, which interacts with the N-terminus of helix 12 in the ligand-binding domain of ERα. This interaction repositions helix 12, disrupting the coactivator binding site and ultimately leading to the destabilization and subsequent degradation of the estrogen receptor protein.

This dual action of antagonizing and degrading the estrogen receptor is critical to its efficacy, particularly in the context of tamoxifen resistance, where ERα signaling can become ligand-independent or where tamoxifen may paradoxically exhibit agonist activity.

Preclinical Data

In Vitro Efficacy

The active metabolite of this compound, GW-7604, has demonstrated potent inhibitory effects on the proliferation of both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 (tamoxifen-sensitive) | GW-7604 | ~0.0034 | [3] |

| MCF-7/TamR (tamoxifen-resistant) | GW-7604 | Not specified, but comparable to sensitive cells | [3] |

In Vivo Efficacy in Xenograft Models

Studies using athymic mice bearing human breast cancer xenografts have demonstrated the in vivo efficacy of this compound (GW-5638), particularly in models of tamoxifen-resistant breast cancer.

Table 1: Effect of this compound (GW-5638) on Tamoxifen-Naive T47D E2 Tumor Growth

| Treatment Group | Mean Tumor Size (cm²) at 15 weeks | Statistical Significance vs. E2 |

|---|---|---|

| Control | ~0.2 | p < 0.001 |

| Estradiol (B170435) (E2) | 1.22 | - |

| Tamoxifen (1.5 mg) + E2 | ~0.2 | Not significant vs. control |

| GW-5638 (1.5 mg) + E2 | ~0.2 | Not significant vs. control |

Data extracted from Dardes et al., Clinical Cancer Research, 2002.

Table 2: Effect of this compound (GW-5638) on Tamoxifen-Stimulated MCF-7 TAM LT Tumor Growth

| Treatment Group | Mean Tumor Size (cm²) at 10 weeks | Statistical Significance vs. Control |

|---|---|---|

| Control | ~0.1 | - |

| Estradiol (E2) | ~0.15 | Not significant |

| Tamoxifen (1.5 mg) | 0.6 | p < 0.001 |

| GW-5638 (1.5 mg) | ~0.1 | Not significant |

Data extracted from Dardes et al., Clinical Cancer Research, 2002.

These data indicate that while tamoxifen stimulates the growth of tamoxifen-resistant tumors, this compound does not exhibit cross-stimulatory activity and effectively inhibits tumor progression.

Experimental Protocols

In Vivo Xenograft Studies

The following is a generalized protocol based on the methodologies described in the cited preclinical studies for evaluating the efficacy of this compound in mouse xenograft models.

Materials:

-

Cell Lines: ER-positive human breast cancer cell lines (e.g., MCF-7, T47D). For resistance models, tamoxifen-resistant subclones (e.g., MCF-7 TAM LT) are used.

-

Animals: Ovariectomized female athymic nude mice.

-

Reagents: Matrigel, estradiol pellets (for estrogen-dependent models), tamoxifen, this compound (GW-5638).

Procedure:

-

Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Tumor Implantation: Cells are harvested, resuspended in Matrigel, and injected subcutaneously or into the mammary fat pad of the mice. For estrogen-dependent models, an estradiol pellet is implanted subcutaneously.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound and tamoxifen are typically administered daily via oral gavage.

-

Tumor Monitoring: Tumor size is measured bi-weekly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised for further analysis.

Western Blot Analysis for ERα Degradation

Procedure:

-

Cell Lysis: Breast cancer cells are treated with GW-7604 for various times and concentrations. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Therapeutic Implications

The development of resistance to endocrine therapies is often associated with the activation of alternative growth factor signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways can lead to ligand-independent phosphorylation and activation of ERα, thereby promoting cell proliferation even in the presence of antiestrogens.

By inducing the degradation of ERα, this compound has the potential to disrupt this crosstalk and overcome resistance. The degradation of the receptor removes the substrate for these alternative activation pathways, potentially re-sensitizing the tumor to endocrine therapy or providing a direct anti-tumor effect.

Clinical Development and Future Perspectives

A Phase I clinical trial of this compound was initiated; however, it was subsequently terminated for business-related reasons and not due to safety or efficacy concerns.[1] Despite this, the promising preclinical data and the unique mechanism of action of this compound have paved the way for the development of a new generation of oral SERDs. Several of these newer compounds, which share structural similarities with this compound, are currently in clinical trials and have shown promise in treating advanced ER-positive breast cancer, including those with ESR1 mutations.

The legacy of this compound underscores the therapeutic potential of inducing ERα degradation as a strategy to combat endocrine resistance. Further research into compounds with this mechanism of action is warranted and holds the potential to significantly improve outcomes for patients with ER-positive breast cancer.

References

Etacstil: A Proposed Framework for Preliminary Toxicity Screening

Disclaimer: This document outlines a recommended framework for the preliminary toxicity screening of Etacstil. Due to the limited publicly available preclinical safety data for this compound, this guide leverages the toxicological profile of its close structural and mechanistic analog, tamoxifen, as a surrogate to define testing strategies and potential outcomes. The data and protocols presented herein are illustrative and should be adapted based on emerging data for this compound itself.

Introduction

This compound is a nonsteroidal agent characterized as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD).[1] Developed for the treatment of estrogen receptor-positive breast cancer, it functions as a prodrug, being metabolized to its active form, GW-7604.[1] Its unique dual mechanism of action, which involves both modulating and degrading the estrogen receptor, suggests its potential to overcome resistance to conventional antiestrogen (B12405530) therapies.[1][2] Despite promising early clinical development, its progression was halted for corporate reasons, leaving a gap in the public record regarding its comprehensive toxicological profile.[1][2]

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a roadmap for the initial non-clinical safety assessment of this compound, a critical step in its potential re-evaluation and further development. The core of this guide focuses on summarizing expected quantitative toxicity data in structured tables, detailing essential experimental protocols, and visualizing key pathways and workflows to ensure clarity and facilitate decision-making in a research and development context.

Hypothetical Preliminary Toxicity Profile of this compound (Based on Tamoxifen Data)

The following tables summarize the anticipated toxicological findings for this compound, extrapolated from preclinical studies of tamoxifen. These values provide a preliminary basis for risk assessment and dose selection for further non-clinical studies.

Acute Toxicity

An acute toxicity study provides information on the potential health hazards arising from a single, short-term exposure to a substance.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4100 mg/kg | [2] |

| LD50 | Mouse | Oral | 2150 mg/kg | [2] |

LD50 (Median Lethal Dose): The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the specified route.

Repeated Dose Toxicity (28-Day Study)

Sub-chronic studies are crucial for identifying target organs of toxicity and determining the No Observed Adverse Effect Level (NOAEL), which is essential for setting safe starting doses in clinical trials.

| Parameter | Species | Dose Levels | Key Findings | NOAEL | Reference |

| 28-Day Oral Gavage Study | Wistar Rat | 5, 30, 200 µg/kg/day | - Reduced body weight gain at 200 µg/kg/day.- Endocrine-related changes in the ovary and uterus at ≥30 µg/kg/day.- Histopathological findings: Endometrial squamous metaplasia and follicular cystic changes in the ovary at high doses. | Males: 5 µg/kg/dayFemales: 5 µg/kg/day (NOEL) | [3] |

NOAEL (No Observed Adverse Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. NOEL (No Observed Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of any effect.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects on sexual function, fertility, and development of the offspring.

| Study Type | Species | Key Findings | Reference |

| Female Fertility | Rat | - Disturbance of the estrous cycle.- Decreased number of pregnant rats.- Ovarian histopathological changes (e.g., increased atretic follicles). | |

| Developmental Toxicity | Rat | - Potential for abnormalities in the reproductive tracts of offspring. |

Experimental Protocols

Detailed and standardized protocols are fundamental to the reliability and reproducibility of toxicity studies. The following methodologies are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To identify a dose causing evident toxicity but not mortality and to determine the acute toxic potential of this compound.

Test System:

-

Species: Rat (one sex, typically female).

-

Age: Young adult (8-12 weeks old).

-

Housing: Housed in standard conditions with controlled temperature, humidity, and light cycle.

-

Diet: Standard laboratory diet and water ad libitum, with fasting prior to dosing.

Methodology:

-

Sighting Study: A preliminary study is conducted in a single animal to determine the appropriate starting dose for the main study.

-

Main Study:

-

Animals are dosed sequentially using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The test substance is administered as a single oral dose by gavage. The vehicle should be inert (e.g., corn oil).

-

A total of five animals are typically used for each dose level that shows evidence of toxicity.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

-

Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) and identifies a dose range for further testing.

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration for 28 days and to establish a NOAEL.

Test System:

-

Species: Rat (male and female).

-

Group Size: At least 5 animals per sex per group.

-

Dose Groups: A control group (vehicle only) and at least three dose levels of this compound.

Methodology:

-

Administration: The test substance is administered daily by oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examination before and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of key parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs (e.g., liver, kidneys, spleen, gonads, uterus) are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

Female Fertility and Early Embryonic Development Study (Adapted from OECD Guideline 414)

Objective: To assess the effects of this compound on reproductive performance in female rats and early embryonic development.

Test System:

-

Species: Rat (male and female).

-

Group Size: Sufficient number of females to ensure meaningful data on fertility and pregnancy outcomes.

Methodology:

-

Dosing: Females are dosed for a specified period before mating, during mating, and through implantation (gestation day 7).

-

Mating: Females are cohabited with untreated males of proven fertility. Evidence of mating is recorded (e.g., vaginal plug, sperm in vaginal lavage).

-

Endpoints:

-

Estrous Cycle: Monitored daily during the pre-mating period.

-

Mating and Fertility Indices: Mating index, fertility index, and conception rate are calculated.

-

Gestation and Implantation: On a specified gestation day, females are euthanized, and the uterus is examined for the number of corpora lutea, implantation sites, and resorptions.

-

-

Pathology: Reproductive organs from the parental females are subjected to histopathological examination.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Dual mechanism of this compound as a SERM and SERD on the estrogen receptor pathway.

Preclinical Toxicity Screening Workflow

Caption: General workflow for a non-clinical safety and toxicity evaluation program.

References

Methodological & Application

Application Notes and Protocols for Etacstil in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacstil (developmental code name: GW-5638) is an orally active, nonsteroidal compound that functions as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD).[1] Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, this compound and its active metabolite, GW-7604, represent a class of antiestrogens designed to overcome resistance to therapies like tamoxifen.[1] As a SERM, it competitively inhibits estrogen binding to the estrogen receptor (ER), and as a SERD, it induces a conformational change in the ER, leading to its degradation.[1][2]

These application notes provide detailed protocols for evaluating the in vitro effects of this compound on ER+ breast cancer cell lines, such as MCF-7. The included methodologies cover cell viability, receptor degradation, and target gene expression, offering a framework for characterizing the cellular response to this compound.

Data Summary

Table 1: Effect of this compound on MCF-7 Cell Viability (72-hour treatment)

| This compound Concentration (nM) | Percent Viability (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |

| 1 | 85.2 ± 3.8 | |

| 10 | 62.1 ± 5.1 | |

| 25 | 50.8 ± 4.2 | |

| 50 | 35.7 ± 3.9 | |

| 100 | 21.4 ± 2.8 |

Table 2: Estrogen Receptor Alpha (ERα) Protein Levels in MCF-7 Cells after 24-hour this compound Treatment

| This compound Concentration (nM) | Relative ERα Protein Level (Normalized to Vehicle) |

| 0 (Vehicle Control) | 1.00 |

| 10 | 0.78 |

| 50 | 0.45 |

| 100 | 0.21 |

Table 3: Relative mRNA Expression of ER-Target Genes in MCF-7 Cells (24-hour treatment)

| Gene | Treatment (100 nM) | Fold Change (vs. Vehicle) |

| TFF1 (pS2) | This compound | 0.32 |

| GREB1 | This compound | 0.28 |

| c-Myc | This compound | 0.41 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedure for culturing MCF-7 cells, a commonly used ER+ breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phenol (B47542) red-free DMEM/F12 medium

-

Charcoal-stripped Fetal Bovine Serum (CS-FBS)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

Procedure:

-

Maintain MCF-7 cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

For experiments investigating estrogenic responses, switch to a hormone-deprived medium. Two to three days before initiating the experiment, replace the growth medium with phenol red-free DMEM/F12 supplemented with 10% CS-FBS. This minimizes the influence of estrogenic compounds present in standard media and serum.

-

Subculture the cells when they reach 80-90% confluency.[3] a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. d. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

MCF-7 cells

-

Hormone-deprived medium (phenol red-free DMEM/F12 + 10% CS-FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in hormone-deprived medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in hormone-deprived medium. The final DMSO concentration should be less than 0.1% in all wells. Include a vehicle control (DMSO only).

-

Replace the medium with the prepared this compound dilutions and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERα Degradation

This protocol assesses the SERD activity of this compound by measuring the degradation of the ERα protein.

Materials:

-

MCF-7 cells

-

Hormone-deprived medium

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates in hormone-deprived medium and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against ERα and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Quantitative RT-PCR for ER Target Gene Expression

This protocol measures changes in the expression of estrogen-responsive genes following this compound treatment.

Materials:

-

MCF-7 cells

-

Hormone-deprived medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., TFF1, GREB1, c-Myc) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with this compound or vehicle as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green Master Mix, cDNA, and gene-specific primers.

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Visualizations

Signaling Pathway

Caption: Mechanism of Action of this compound on Estrogen Receptor Signaling.

Experimental Workflow

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

References

Optimal Concentration of Etacstil for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etacstil, also known as GW-5638, is a nonsteroidal selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that has shown potential in overcoming resistance to antiestrogen (B12405530) therapies in estrogen receptor-positive (ER+) breast cancer.[1] It acts as a prodrug, with its active metabolite being GW-7604.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound and its active metabolite for various in vitro assays.

Mechanism of Action

This compound and its active form, GW-7604, exert their effects primarily through the estrogen receptor alpha (ERα). As a SERD, GW-7604 binds to ERα and induces a conformational change that leads to the degradation of the receptor.[1] This downregulation of ERα levels inhibits the transcriptional activity of estrogen-responsive genes, thereby impeding the proliferation of ER+ breast cancer cells.[2]

Quantitative Data Summary

The inhibitory effects of this compound's active metabolite, GW-7604, have been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for determining the effective concentration range for in vitro experiments.

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 | GW-7604 | 0.0034 | [3] |

| MCF-7/TamR (Tamoxifen-Resistant) | GW-7604 | Effective (IC50 not specified) | [3] |

| T47D | 4-hydroxytamoxifen (B85900) | 4.2 | [4] |

| BT-474 | 4-hydroxytamoxifen | 5.7 | [4] |

Note: Data for this compound (GW-5638) is limited as most in vitro studies utilize its active metabolite, GW-7604. The data for 4-hydroxytamoxifen is provided for comparative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound or GW-7604 on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, BT-474)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound or GW-7604

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound or GW-7604 in DMSO. Serially dilute the compound in a complete growth medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for ERα Degradation

This protocol is to assess the ability of this compound or GW-7604 to induce the degradation of ERα.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound or GW-7604

-

DMSO

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or GW-7604 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the ERα levels to the loading control to determine the extent of degradation.

Visualizations

Caption: Mechanism of action of this compound (GW-5638) and its active metabolite GW-7604.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

The optimal concentration of this compound for in vitro assays is dependent on the specific cell line and the experimental endpoint. Based on the available data for its active metabolite, GW-7604, a starting concentration range of 0.001 µM to 10 µM is recommended for cell viability and proliferation assays in ER+ breast cancer cell lines. It is crucial to perform a dose-response experiment to determine the precise IC50 value for the specific cell line and conditions used in your laboratory. The provided protocols for cell viability and western blotting offer a framework for these investigations. Further studies are warranted to establish a more comprehensive profile of this compound's efficacy across a wider range of breast cancer subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

Etacstil Administration Guide for In Vivo Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Etacstil, also known as GW-5638, is a nonsteroidal compound that functions as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD).[1] Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, this compound has demonstrated efficacy in overcoming resistance to other antiestrogen (B12405530) therapies like tamoxifen (B1202).[1] It acts as a prodrug, being metabolized into its active form, GW-7604.[1] This guide provides detailed protocols for the in vivo administration of this compound, summarizes key experimental data, and illustrates its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the estrogen receptor alpha (ERα). Unlike SERMs that only competitively inhibit estrogen binding, this compound's active metabolite, GW-7604, induces a conformational change in ERα.[2] This alteration marks the receptor for degradation by the cellular proteasome machinery, leading to a reduction in the overall levels of ERα within the cancer cells.[2][3] By downregulating ERα, this compound effectively shuts down the estrogen-driven signaling pathways that promote tumor growth.[3]

Estrogen Receptor Signaling Pathway and this compound's Point of Intervention

Quantitative Data Summary

The following table summarizes the dosage and administration details for this compound (GW-5638) derived from preclinical in vivo studies.

| Parameter | Details | Reference |

| Compound | This compound (GW-5638) | --INVALID-LINK--[3][4] |

| Animal Model | Athymic mice | --INVALID-LINK--[3][4] |

| Dosage | 1.5 mg/day | --INVALID-LINK--[3][4] |

| Administration Route | Oral (p.o.) | --INVALID-LINK--[3][4] |

| Vehicle | Not specified, but corn oil is common for similar compounds. | --INVALID-LINK--[5] |

| Frequency | Daily | --INVALID-LINK--[3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

-

This compound (GW-5638) powder

-

Vehicle (e.g., Corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Oral gavage needles

Procedure:

-

Calculate the required amount of this compound: Based on the number of animals, the dosage (1.5 mg/day), and the administration volume (typically 100-200 µL for a mouse), calculate the total amount of this compound needed.

-

Weigh the this compound powder: Using an analytical balance, accurately weigh the calculated amount of this compound powder.

-

Prepare the vehicle: Measure the required volume of corn oil.

-

Dissolve/Suspend this compound:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the vehicle (corn oil) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

-

If the compound is difficult to dissolve, sonicate the mixture for 5-10 minutes.

-

-

Storage: Store the prepared solution at 4°C, protected from light. Prepare fresh solutions regularly, ideally weekly. Before each use, vortex the solution to ensure homogeneity.

Protocol 2: In Vivo Administration in a Xenograft Mouse Model

Animal Model:

-

Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude or NOD SCID gamma).

Tumor Cell Implantation:

-

Culture ER+ human breast cancer cells (e.g., MCF-7, T47D) under standard conditions.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Implant the tumor cells subcutaneously or into the mammary fat pad of the mice.

Experimental Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Quantitative comparison of the inhibitory effects of GW5638 and tamoxifen on angiogenesis in the cornea pocket assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Etacstil Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract